molecular formula C18H14N4O4 B14526146 2,5-Bis[(pyridin-2-yl)amino]benzene-1,4-dicarboxylic acid CAS No. 62763-84-2

2,5-Bis[(pyridin-2-yl)amino]benzene-1,4-dicarboxylic acid

Cat. No.: B14526146
CAS No.: 62763-84-2
M. Wt: 350.3 g/mol
InChI Key: BGSKJRMEMDUSAK-UHFFFAOYSA-N
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Description

2,5-Bis[(pyridin-2-yl)amino]benzene-1,4-dicarboxylic acid is an organic compound that features a benzene ring substituted with two pyridin-2-ylamino groups and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[(pyridin-2-yl)amino]benzene-1,4-dicarboxylic acid typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for larger-scale production, provided that the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[(pyridin-2-yl)amino]benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine rings.

Common Reagents and Conditions

    Oxidation: 3-chloroperoxybenzoic acid (mCPBA) is commonly used for oxidation reactions.

    Reduction: Sodium and ammonium chloride in ethanol solution are used for reduction reactions.

    Substitution: Trimethylsilyl cyanide (TMSCN) is used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, amino-substituted derivatives, and various substituted pyridine compounds.

Scientific Research Applications

2,5-Bis[(pyridin-2-yl)amino]benzene-1,4-dicarboxylic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis[(pyridin-2-yl)amino]benzene-1,4-dicarboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid groups

Properties

CAS No.

62763-84-2

Molecular Formula

C18H14N4O4

Molecular Weight

350.3 g/mol

IUPAC Name

2,5-bis(pyridin-2-ylamino)terephthalic acid

InChI

InChI=1S/C18H14N4O4/c23-17(24)11-10-14(22-16-6-2-4-8-20-16)12(18(25)26)9-13(11)21-15-5-1-3-7-19-15/h1-10H,(H,19,21)(H,20,22)(H,23,24)(H,25,26)

InChI Key

BGSKJRMEMDUSAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=N3)C(=O)O

Origin of Product

United States

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